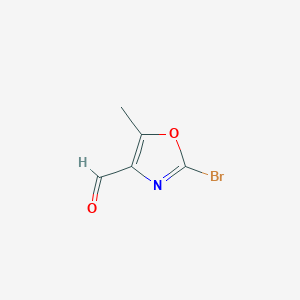
2-Bromo-5-methyl-oxazole-4-carbaldehyde
Übersicht
Beschreibung
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a synthetic organic compound that belongs to the oxazole family. It has a CAS Number of 1240598-14-4 and a molecular weight of 190 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde . The InChI code is 1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a white solid . Its molecular weight is 190 .Wissenschaftliche Forschungsanwendungen
- Scientific Field: Medicinal Chemistry
- Application Summary : Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- Methods of Application : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results or Outcomes : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
-
Scientific Field: Organic Synthesis
- Application Summary : Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids .
- Methods of Application : This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
- Results or Outcomes : 2,5-disubstituted oxazoles can be synthesized .
-
Scientific Field: Catalysis
- Application Summary : An MCM-41-immobilized phosphine-gold (I) complex as catalyst enables a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .
- Methods of Application : This method uses 8-methylquinoline N-oxide as oxidant under mild conditions .
- Results or Outcomes : 2,5-disubstituted oxazoles can be synthesized in very good yields with broad substrate scope .
-
Scientific Field: Photoredox Catalysis
- Application Summary : A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .
- Methods of Application : This method is more sustainable due to the absence of both transition-metal catalysts and peroxides .
- Results or Outcomes : Substituted oxazoles can be synthesized .
-
Scientific Field: Heterogeneous Catalysis
- Application Summary : An MCM-41-immobilized phosphine-gold (I) complex as catalyst enables a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .
- Methods of Application : This method uses 8-methylquinoline N-oxide as oxidant under mild conditions . The heterogeneous catalyst can easily be recovered by simple filtration and recycled for at least eight times without significant loss of activity .
- Results or Outcomes : 2,5-disubstituted oxazoles can be synthesized in very good yields with broad substrate scope .
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBBNUSESANLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-oxazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



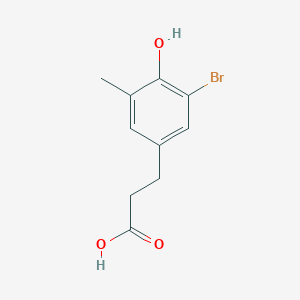
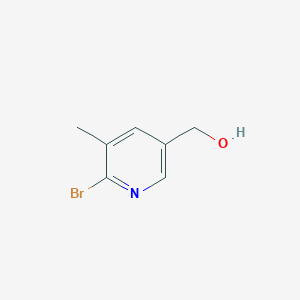
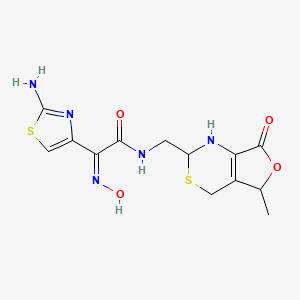
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
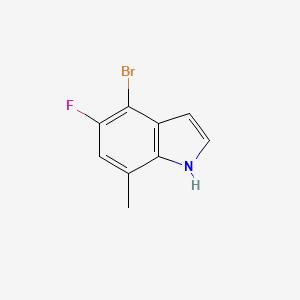
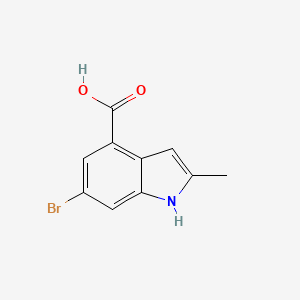
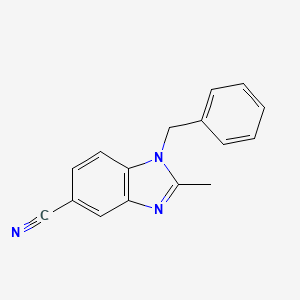
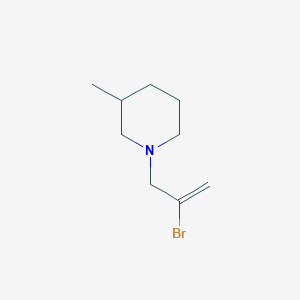
![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)
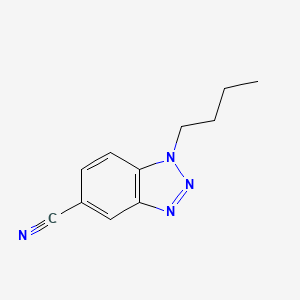
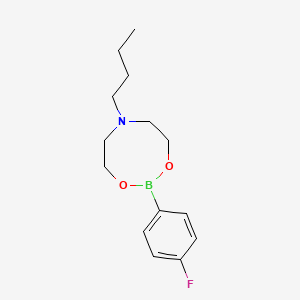
![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)